4-(2,4-Dichlorophenyl)thiazole-2-carboxylic Acid
Overview
Description
The compound “4-(2,4-Dichlorophenyl)thiazole-2-carboxylic Acid” is a derivative of thiazole, a heterocyclic compound that contains sulfur and nitrogen . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, and antimicrobial properties . The thiazole ring in these compounds is aromatic, allowing for various chemical reactions to take place .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, thiazole derivatives are generally synthesized through reactions involving α-halocarbonyl compounds with thioamides or thiourea . For instance, a group of thiazole acrylonitrile derivatives was produced by reacting 3-hydroxy-3-(2-chloro-4-(trifluoromethyl) thiazole-5-yl)-2-(2-phenylthiazole-4-yl)-acrylonitrile with the desired acid chlorides .Molecular Structure Analysis
Thiazole is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Substituents at positions 2 and 4 may alter the orientation types and shield the nucleophilicity of nitrogen .Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions due to the reactivity of the thiazole ring . For example, 2-Thiazolecarboxaldehyde undergoes Baylis–Hillman reaction with methyl acrylate catalyzed by DABCO (1,4-diazabicyclo [2.2.2]octane) .Scientific Research Applications
Antimicrobial and Antifungal Activities
Organotin(IV) derivatives of thiazole compounds, including those similar to 4-(2,4-Dichlorophenyl)thiazole-2-carboxylic Acid, have been synthesized and characterized. These compounds have shown significant antibacterial and antifungal activities, indicating their potential as biological agents. The study conducted by Saqib Ali et al. (2002) focused on di- and triorganotin(IV) carboxylates, showcasing their relevance in developing new antimicrobial solutions (Ali et al., 2002).
Corrosion Inhibition
Thiazole and thiadiazole derivatives have been investigated for their efficiency in inhibiting the corrosion of iron. Through quantum chemical and molecular dynamics simulations, compounds including 2-amino-4-(4-chlorophenyl)-thiazole demonstrated promising results against the corrosion of Fe metal. The theoretical data obtained in the study by S. Kaya et al. (2016) align well with experimental results, highlighting the potential of thiazole derivatives in corrosion protection applications (Kaya et al., 2016).
Antiviral Activities
The synthesis and evaluation of thiazole sulfonamide derivatives for their antiviral activities have been explored. A study by Zhuo Chen et al. (2010) developed new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives and tested them against the tobacco mosaic virus. This research suggests the potential use of these compounds in antiviral therapies (Chen et al., 2010).
Environmental Sensing and Remediation
Metal-organic frameworks (MOFs) constructed using thiazole-functionalized dicarboxylic acids, similar in structure to this compound, have been shown to be efficient in luminescence sensing of environmental contaminants like Hg(II), Cu(II), Cr(VI), and salicylaldehyde. Additionally, these MOFs have been reported to effectively remove pesticides from waste solutions, indicating their utility in environmental cleanup and monitoring efforts. The study conducted by Yang Zhao et al. (2017) showcases the versatility of these compounds in environmental applications (Zhao et al., 2017).
Mechanism of Action
Target of Action
Thiazoles, the class of compounds to which it belongs, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . The orientation of the thiazole ring and the nature of the substituents at positions 2 and 4 can significantly influence these interactions .
Biochemical Pathways
Thiazole derivatives are known to impact a variety of biochemical pathways, often leading to downstream effects that contribute to their biological activities .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, which are likely the result of their interactions with various cellular targets .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)-1,3-thiazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2S/c11-5-1-2-6(7(12)3-5)8-4-16-9(13-8)10(14)15/h1-4H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKHGPZHWHCTQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601238274 | |
Record name | 4-(2,4-Dichlorophenyl)-2-thiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601238274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952959-45-4 | |
Record name | 4-(2,4-Dichlorophenyl)-2-thiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952959-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2,4-Dichlorophenyl)-2-thiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601238274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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